Fissistigine A Exhibits Significantly Reduced Cytotoxicity Compared to the Structurally Analogous Xylopine
Fissistigine A (calycinine) is explicitly characterized as 'much less cytotoxic than xylopine' in a direct comparative analysis of alkaloids isolated from Fissistigma oldhamii var. longistipitatum [1]. Quantitatively, xylopine demonstrates IC₅₀ values ranging from 6.4 to 26.6 µM across eight distinct cancer cell lines (including MCF7, HCT116, HepG2, SCC-9, HSC-3, and HL-60) in 72-hour viability assays . This cytotoxic potency contrasts sharply with the weak activity of Fissistigine A, which lacks reported IC₅₀ values below 50 µM in any cytotoxicity assay. The differentiation is structural in origin, as Fissistigine A lacks the functional groups necessary for the potent apoptosis induction observed with xylopine [2].
| Evidence Dimension | Cytotoxicity against cancer cell lines |
|---|---|
| Target Compound Data | Fissistigine A: 'much less cytotoxic' (qualitative); no IC₅₀ < 50 µM reported |
| Comparator Or Baseline | Xylopine: IC₅₀ = 6.4–26.6 µM (range across eight cell lines) |
| Quantified Difference | Xylopine is at least 2- to 8-fold more cytotoxic (estimated from IC₅₀ floor) |
| Conditions | 72-hour viability assays (alamarBlue or MTT) in human cancer cell lines |
Why This Matters
For researchers requiring an aporphine scaffold with minimized off-target cytotoxicity, Fissistigine A provides a validated low-cytotoxicity alternative to xylopine.
- [1] New compounds from the stems of Fissistigma oldhamii var. longistipitatum and their cytotoxic activities. Phytochemistry Letters, 2021, 43, 135-141. View Source
- [2] Xylopine Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells. Oxidative Medicine and Cellular Longevity, 2019. View Source
